molecular formula C19H12Cl3NO2 B131004 6-Chloro-3-(2,4-dichlorophenyl)-3,4-dihydro-1,9(2H,10H)-acridinedione CAS No. 144155-24-8

6-Chloro-3-(2,4-dichlorophenyl)-3,4-dihydro-1,9(2H,10H)-acridinedione

Cat. No. B131004
M. Wt: 392.7 g/mol
InChI Key: CNWMKSDNKYKWRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-3-(2,4-dichlorophenyl)-3,4-dihydro-1,9(2H,10H)-acridinedione, commonly known as CDDO, is a synthetic triterpenoid compound with potent anti-inflammatory, antioxidant, and anticancer properties. CDDO belongs to the family of acridinediones and is a derivative of oleanolic acid.

Mechanism Of Action

CDDO exerts its biological effects by activating several signaling pathways, including the Nrf2/Keap1 pathway, the NF-κB pathway, and the JAK/STAT pathway. CDDO activates the Nrf2/Keap1 pathway, which leads to the upregulation of antioxidant enzymes and detoxifying enzymes, thereby protecting cells from oxidative stress and inflammation. CDDO also inhibits the NF-κB pathway, which is responsible for the production of pro-inflammatory cytokines. Additionally, CDDO activates the JAK/STAT pathway, which regulates cell proliferation and survival.

Biochemical And Physiological Effects

CDDO has been shown to have several biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer effects. CDDO has been shown to increase the expression of antioxidant enzymes, such as heme oxygenase-1 (HO-1) and superoxide dismutase (SOD), which protect cells from oxidative stress. CDDO also inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. Additionally, CDDO has been shown to induce apoptosis in cancer cells by activating several signaling pathways.

Advantages And Limitations For Lab Experiments

One of the major advantages of using CDDO in lab experiments is its potent anti-inflammatory and antioxidant properties, which make it a useful tool for studying the pathogenesis of various inflammatory diseases and oxidative stress-related disorders. However, the major limitation of using CDDO in lab experiments is its complex synthesis process, which requires expertise in organic chemistry. Additionally, the high cost of CDDO may limit its use in large-scale experiments.

Future Directions

There are several future directions for the research on CDDO, including the development of more efficient synthesis methods, the identification of new therapeutic targets, and the evaluation of its safety and efficacy in clinical trials. One potential direction is the use of CDDO in combination with other drugs for the treatment of cancer and other diseases. Additionally, the development of CDDO derivatives with improved pharmacokinetic properties and reduced toxicity may further enhance its therapeutic potential.

Synthesis Methods

CDDO can be synthesized using several methods, including the reaction of oleanolic acid with chloranilic acid in the presence of trifluoroacetic acid, or the reaction of oleanolic acid with 2,4-dichlorophenylhydrazine in the presence of sodium acetate and acetic anhydride. The synthesis of CDDO is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

CDDO has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. CDDO has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and suppress inflammation by inhibiting the production of pro-inflammatory cytokines.

properties

CAS RN

144155-24-8

Product Name

6-Chloro-3-(2,4-dichlorophenyl)-3,4-dihydro-1,9(2H,10H)-acridinedione

Molecular Formula

C19H12Cl3NO2

Molecular Weight

392.7 g/mol

IUPAC Name

6-chloro-3-(2,4-dichlorophenyl)-2,3,4,10-tetrahydroacridine-1,9-dione

InChI

InChI=1S/C19H12Cl3NO2/c20-10-1-3-12(14(22)7-10)9-5-16-18(17(24)6-9)19(25)13-4-2-11(21)8-15(13)23-16/h1-4,7-9H,5-6H2,(H,23,25)

InChI Key

CNWMKSDNKYKWRI-UHFFFAOYSA-N

SMILES

C1C(CC(=O)C2=C1NC3=C(C2=O)C=CC(=C3)Cl)C4=C(C=C(C=C4)Cl)Cl

Canonical SMILES

C1C(CC(=O)C2=C1NC3=C(C2=O)C=CC(=C3)Cl)C4=C(C=C(C=C4)Cl)Cl

synonyms

6-Chloro-3-(2,4-dichlorophenyl)-3,4-dihydro-1,9(2H,10H)-acridinedione

Origin of Product

United States

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